molecular formula C7H10O4 B099043 Dimethyl ethylidenemalonate CAS No. 17041-60-0

Dimethyl ethylidenemalonate

Cat. No. B099043
CAS RN: 17041-60-0
M. Wt: 158.15 g/mol
InChI Key: FRCFZWCJSXQAMQ-UHFFFAOYSA-N
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Description

Dimethyl ethylidenemalonate is not directly studied in the provided papers; however, the papers discuss various ethylidenemalonate derivatives with different substituents. These derivatives are synthesized and characterized using a range of spectroscopic techniques and quantum chemical calculations. The compounds are ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate , its thiocarbamoyl analogue , a derivative with a benzenesulfonyl group , and one with a 2,4-dinitrophenylhydrazonomethyl group . These studies provide insights into the molecular structure, spectroscopic properties, and interactions of these ethylidenemalonate derivatives.

Synthesis Analysis

The synthesis of these compounds typically involves condensation reactions under mild conditions, leading to the formation of the desired products. The reactions are found to be exothermic and spontaneous at room temperature, indicating favorable thermodynamics for the synthesis of these derivatives . The synthesis is confirmed by various spectroscopic techniques such as 1H NMR, UV-Visible, FT-IR, and Mass spectroscopy, ensuring the correct formation of the compounds.

Molecular Structure Analysis

Quantum chemical calculations, including density functional theory (DFT) and Atoms in Molecules (AIM) theory, are employed to evaluate the molecular structure of these derivatives. The studies reveal that the compounds can form dimers in the solid state through intermolecular hydrogen bonding, which is a common feature in these types of molecules . The strength and nature of these interactions are further analyzed using topological parameters at bond critical points (BCP), providing detailed insights into the molecular interactions within the dimers.

Chemical Reactions Analysis

The papers do not provide extensive details on the reactivity or chemical reactions involving these compounds. However, they do perform analyses such as Natural Bond Orbital (NBO) analysis to investigate charge transfer or delocalization within the molecules . Additionally, local reactivity descriptors such as Fukui functions and electrophilicity indices are calculated to identify potential reactive sites within the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these ethylidenemalonate derivatives are characterized by their spectroscopic signatures and calculated thermodynamic parameters. The vibrational analyses indicate shifts in certain vibrational modes due to hydrogen bonding, which is indicative of dimer formation . The non-linear optical (NLO) properties of one derivative are also investigated, showing potential for NLO applications due to its transparency in the visible region and significant hyperpolarizability values . The spectroscopic studies also reveal the electronic transitions within these molecules, which are primarily π-π* and charge transfer transitions .

Scientific Research Applications

Novel Synthesis Applications

  • Palladium(0)-Catalyzed Deconjugative Allylation : Dimethyl ethylidenemalonate is used in the novel synthesis of conjugated dienes via palladium(0)-catalyzed deconjugative allylation. This process achieves regio- and stereoselective allylation of dimethyl ethylidenemalonate, producing alpha-allylation products in good yields (Sato, Oonishi, & Mori, 2003).

Neurological Research

  • Neurofibrillary Tangles and Beta-Amyloid Plaques in Alzheimer's Disease : Research using derivatives of dimethyl ethylidenemalonate, such as [18F]FDDNP, has enabled the localization and load assessment of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients. This advancement aids in diagnostic assessment and monitoring treatment responses (Shoghi-Jadid et al., 2002).

Chemical Reactions and Synthesis

  • Reactions with CH-acids : Dimethyl ethylidenemalonate reacts with enolates of dimethyl malonate and malononitrile, leading to the formation of sulfonyl-substituted derivatives of ethylidenemalonic acid. This reaction signifies its utility in chemical synthesis and the production of specific organic compounds (Vasin, Bolusheva, Masterova, & Razin, 2011).

Medicinal Chemistry

  • Medicinal Chemistry Approach for Chemotherapeutic Agents : Dimethyl ethylidenemalonate derivatives have been researched in the context of developing new chemotherapeutic agents. This research demonstrates its potential application in drug discovery and development, particularly in the area of cancer treatment (Lee, 2010).

Analytical Chemistry

  • Analytical Chemistry and Molecular Interactions : Dimethyl ethylidenemalonate plays a role in the synthesis of compounds used in analytical chemistry to study molecular interactions and reactions. This includes the creation of γ-aminobutyric acid derivatives, highlighting its role in neurotransmitter research (Yamada et al., 2016).

Safety And Hazards

Dimethyl ethylidenemalonate is classified as a combustible liquid . It is recommended to avoid breathing vapors, mist, or gas, and to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves . In case of skin contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

dimethyl 2-ethylidenepropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-4-5(6(8)10-2)7(9)11-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCFZWCJSXQAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342362
Record name Dimethyl ethylidenemalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl ethylidenemalonate

CAS RN

17041-60-0
Record name Dimethyl ethylidenemalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
Y Sato, Y Oonishi, M Mori - The Journal of Organic Chemistry, 2003 - ACS Publications
… This reaction can also be used for allylation of dimethyl ethylidenemalonate or dimethyl 2-((E)-pent-2-enylidene)malonate and give the desired α-allylation products in good yields. …
Number of citations: 27 pubs.acs.org
SC Shim, EJ Shin - Chemistry Letters, 1987 - journal.csj.jp
Photolysis of 5(E)-styryl-1,3-dimethyluracil(5(E)-SDU) with some olefins, such as tetramethylethylene, methyl crotonate, dimethyl ethylidenemalonate, and dimethyl maleate in …
Number of citations: 2 www.journal.csj.jp
F Berthiol, R Matsubara, N Kawai… - Angewandte …, 2007 - Wiley Online Library
… We then concentrated on this type of electrophile and examined several catalytic systems with dimethyl ethylidenemalonate as the electrophile and the acetophenone-derived …
Number of citations: 55 onlinelibrary.wiley.com
GS Han, SC Shim - Photochemistry and photobiology, 1998 - Wiley Online Library
… Dimethyl maleate (DMMa) and dimethyl ethylidenemalonate (DMEM) from Aldrich Co. were purified by distillation. Methylenc chloride was distilled from P,O, or HPLC grade for …
Number of citations: 5 onlinelibrary.wiley.com
CA Veale, GB Steelman, MM Chow - The Journal of Organic …, 1993 - ACS Publications
… In contrast to the problem encountered with (methoxymethylene)malonate lb, amidine 2a and dimethyl ethylidenemalonate 5a underwent Michael addition followed by ring closure to …
Number of citations: 17 pubs.acs.org
K Tomioka, K Yasuda, K Koga - Tetrahedron letters, 1986 - Elsevier
Utilizing the L -valine-based chiral lithioenamine (5) of ethyl acetoacetate (1), enantioface differentiating Michael reaction with alkylidenemalonates (2) gave, after decarboxylation, β-…
Number of citations: 26 www.sciencedirect.com
DP Gavin, JC Stephens - Arkivoc, 2013 - eprints.maynoothuniversity.ie
… We employed the addition of 2,4pentanedione to dimethyl ethylidenemalonate as our initial test reaction, entries 1-4, Table 1. In addition to our work on extended Michael acceptors, …
Number of citations: 3 eprints.maynoothuniversity.ie
SC Shim, JS Chae, JH Choi - The Journal of Organic Chemistry, 1983 - ACS Publications
… isopropylidenemalonate, and dimethyl ethylidenemalonate gave C4 photocycloadducts along with the same C4 cyclodimers. Among the tested olefins, methyl crotonate is the most …
Number of citations: 8 pubs.acs.org
SJ Cristol, TH Bindel - The Journal of Organic Chemistry, 1980 - ACS Publications
… A solution of irans-stilbene (0.45 g) and dimethyl ethylidenemalonate (4.0 g) in 50 mL of benzene was irradiated 38 h. The solvent was removed, the unreacted ester distilled bulb-to-…
Number of citations: 54 pubs.acs.org
FD Lewis, RJ DeVoe - The Journal of Organic Chemistry, 1980 - ACS Publications
… The one exception to the trend seen in Table I is dimethyl ethylidenemalonate which forms adducts more … The reaction of stilbene with dimethyl ethylidenemalonate (eq 3) yields more …
Number of citations: 21 pubs.acs.org

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